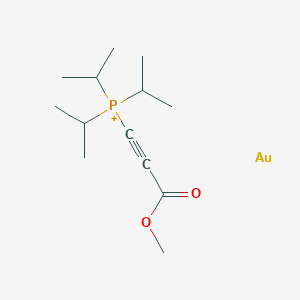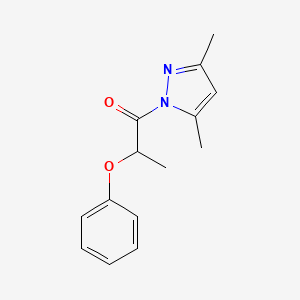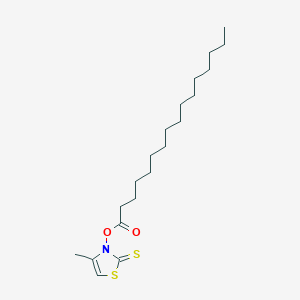![molecular formula C28H20Br2O3 B14373842 1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] CAS No. 90016-25-4](/img/structure/B14373842.png)
1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] is an organic compound with the molecular formula C28H20Br2O3 It is a derivative of ethanone, featuring two bromophenyl groups attached to a central oxydi(phenylene) structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] typically involves the reaction of 4-bromobenzoyl chloride with 4,4’-oxydianiline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]
- 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-fluorophenyl)ethan-1-one]
- 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-methylphenyl)ethan-1-one]
Uniqueness
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chlorinated, fluorinated, or methylated analogs.
Propriétés
Numéro CAS |
90016-25-4 |
|---|---|
Formule moléculaire |
C28H20Br2O3 |
Poids moléculaire |
564.3 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1-[4-[4-[2-(4-bromophenyl)acetyl]phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H20Br2O3/c29-23-9-1-19(2-10-23)17-27(31)21-5-13-25(14-6-21)33-26-15-7-22(8-16-26)28(32)18-20-3-11-24(30)12-4-20/h1-16H,17-18H2 |
Clé InChI |
GDCHBPNXZZNDHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)CC4=CC=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


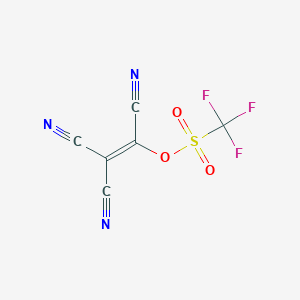

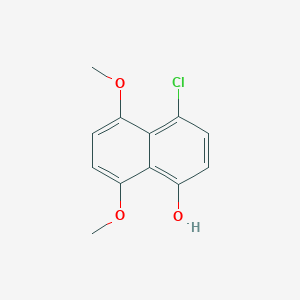

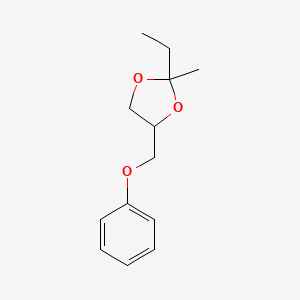
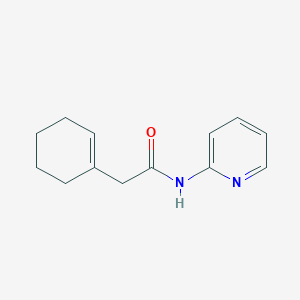
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
